tert-Butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate

Description

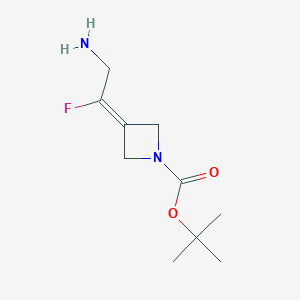

Chemical Structure and Properties tert-Butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate (C₁₀H₁₇FN₂O₂; molecular weight: 216.26 g/mol) is an azetidine derivative featuring a tert-butyl carboxylate group at the 1-position and a 2-amino-1-fluoroethylidene substituent at the 3-position of the azetidine ring . The amino group provides a site for hydrogen bonding, which may be critical in biological interactions.

For example:

- tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate derivatives are synthesized using DBU or K₂CO₃ as catalysts, with yields ranging from 43% to 83% .

- Fluorinated analogs, such as tert-butyl 3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate, employ specialized reagents like LiHMDS at low temperatures (-78°C) .

Characterization typically involves NMR (¹H, ¹³C), HRMS, and IR spectroscopy. For instance, C=O stretches in IR (~1700 cm⁻¹) and tert-butyl proton signals in ¹H-NMR (δ 1.2–1.5 ppm) are common .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17FN2O2/c1-10(2,3)15-9(14)13-5-7(6-13)8(11)4-12/h4-6,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGSYXAYKDRQRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=C(CN)F)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinecarboxylate with 2-amino-1-fluoroethanol under specific reaction conditions . The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This includes precise control of temperature, reaction time, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluoroethylidene moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of the corresponding amines or alcohols.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H8N2O3S

- Molecular Weight : 188.21 g/mol

- Functional Groups : Sulfonamide and carboxylic acid groups attached to a thiophene ring.

Medicinal Chemistry

2-Sulfamoylthiophene-3-carboxylic acid has been explored for its potential in drug development due to its biological activities.

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. This makes it a candidate for antibiotic development .

- Anticancer Activity : Research has demonstrated that 2-sulfamoylthiophene-3-carboxylic acid and its derivatives can inhibit cancer cell proliferation. For instance, synthesized analogs were tested against multiple cancer cell lines, showing promising results in inhibiting growth .

Organic Synthesis

The compound serves as an important reagent or intermediate in organic synthesis processes.

- Reagent for Synthesis : It is utilized in the synthesis of various organic compounds, including heterocycles and other biologically active molecules. Its sulfonamide group allows for nucleophilic substitution reactions, making it versatile for creating new chemical entities .

- Substitution Reactions : The thiophene ring can undergo electrophilic substitution reactions, which are essential for modifying the compound to enhance its biological activity .

Materials Science

2-Sulfamoylthiophene-3-carboxylic acid finds applications in the development of advanced materials.

- Organic Semiconductors : The compound has been investigated for its potential use in organic electronics due to the conductive properties of thiophene derivatives. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Data Tables

| Application Area | Specific Use | Results/Outcomes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against Staphylococcus aureus (MIC values) |

| Anticancer Activity | Significant inhibition of cancer cell lines (GI50 values) | |

| Organic Synthesis | Reagent for Synthesis | Facilitates creation of diverse organic compounds |

| Substitution Reactions | Successful modifications enhancing biological activity | |

| Materials Science | Organic Electronics | Potential in OLEDs and photovoltaic applications |

Case Studies

- Antimicrobial Study : A series of derivatives were synthesized from 2-sulfamoylthiophene-3-carboxylic acid and evaluated for their antibacterial properties. The most effective derivative showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .

- Anticancer Evaluation : In a study conducted by the National Cancer Institute, several derivatives were screened against a panel of cancer cell lines. One derivative exhibited over 80% inhibition against leukemia cells, highlighting its potential as an anticancer agent .

- Organic Synthesis Application : Researchers successfully used 2-sulfamoylthiophene-3-carboxylic acid as a precursor in synthesizing new classes of sulfonamide antibiotics, demonstrating its utility in pharmaceutical chemistry .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate involves its interaction with specific molecular targets. The fluoroethylidene moiety can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Azetidine Derivatives

Key Observations :

- Halogenated Derivatives : The bromoethyl analog (264.16 g/mol) has higher molecular weight and reactivity due to bromine’s polarizability, making it suitable for cross-coupling reactions . In contrast, the target compound’s fluorine atom offers metabolic resistance and reduced steric bulk.

- Amino-Alcohol Derivatives: The amino-hydroxymethyl analog (202.25 g/mol) prioritizes hydrogen bonding, whereas the target compound’s fluoroethylidene group balances lipophilicity and polarity.

Reactivity Insights :

- Fluorinated and brominated analogs may require stringent conditions (e.g., low temperatures for LiHMDS ).

- Heterocyclic substitutions (e.g., indolyl) achieve moderate yields (55–65%) under prolonged reaction times .

Physicochemical and Spectroscopic Comparisons

Table 3: Spectroscopic Data for Selected Compounds

*Inferred based on analogous compounds.

Notable Trends:

Biological Activity

tert-Butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an azetidine ring, a tert-butyl group, and an amino-fluoroethylidene moiety. Its IUPAC name is tert-butyl (S)-3-(1-aminoethyl)azetidine-1-carboxylate, with the following chemical formula:

- Molecular Formula : CHNO

- CAS Number : 193269-78-2

- InChI Key : JSURSCDQTBSUPP-ZETCQYMHSA-N

Synthesis

The synthesis of this compound involves several steps, including the reaction of azetidine derivatives with various reagents. A typical synthetic route includes:

- Starting Materials : 3-Aminoazetidine-1-carboxylic acid tert-butyl ester.

- Reagents : EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide), HOBT (1-Hydroxybenzotriazole).

- Solvents : Dichloromethane (DCM), followed by purification through silica gel chromatography.

Antimicrobial Activity

Research indicates that compounds with azetidine structures can exhibit antimicrobial properties. A study focusing on structurally similar azetidine derivatives showed significant activity against various bacterial strains, suggesting that this compound may also possess similar properties.

Anticancer Potential

Preliminary investigations into the anticancer activity of related compounds have revealed that azetidine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structural features demonstrated cytotoxic effects on human cancer cell lines, indicating potential therapeutic applications.

Enzyme Inhibition

Some studies have explored the enzyme inhibition capabilities of azetidine derivatives. For example, certain azetidine-containing compounds were found to inhibit enzymes involved in metabolic pathways, which can be crucial for drug development targeting specific diseases.

Research Findings and Case Studies

Q & A

Q. What are the key synthetic strategies for preparing tert-Butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting from azetidine derivatives. For example, tert-butyl chloroformate is often used to introduce the Boc protecting group, while fluorinated ethylidene moieties are added via nucleophilic substitution or condensation reactions under inert atmospheres . Optimization focuses on temperature control (e.g., 0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side products. Purity is confirmed using HPLC or flash chromatography .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying the azetidine ring, fluorine substitution, and ethylidene geometry. Mass spectrometry (HRMS or ESI-MS) validates the molecular formula, while infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) in the tert-butyl ester . Purity ≥95% is typically assessed via reverse-phase HPLC with UV detection .

Q. How does the fluorine atom in the ethylidene moiety influence the compound’s reactivity in downstream applications?

The fluorine atom increases electrophilicity at the ethylidene group, facilitating nucleophilic additions (e.g., with amines or thiols) in medicinal chemistry applications. Its electron-withdrawing nature also stabilizes transition states in cycloaddition reactions, enabling access to complex heterocycles .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported biological activity data for this compound across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). To address this, researchers should:

- Validate target binding via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

- Replicate assays in orthogonal systems (e.g., enzymatic vs. cell-based).

- Perform meta-analyses of published data to identify confounding factors like solvent effects (DMSO vs. aqueous buffers) .

Q. How can reaction conditions be optimized to control stereochemistry at the fluoroethylidene moiety?

Stereochemical outcomes depend on the choice of chiral catalysts and reaction media. For example:

- Asymmetric catalysis using Evans’ oxazaborolidines can enforce enantioselectivity during fluorination.

- Polar aprotic solvents (e.g., DMF) favor specific transition-state geometries.

- Low temperatures (−78°C) reduce kinetic resolution, improving diastereomeric excess (de) .

Q. What strategies are employed to design analogs with improved metabolic stability while retaining activity?

- Bioisosteric replacement : Substitute the fluorine atom with chlorine or trifluoromethyl groups to modulate electronic effects without compromising size.

- Prodrug approaches : Introduce hydrolyzable groups (e.g., phosphates) at the azetidine nitrogen to enhance bioavailability.

- Structure-activity relationship (SAR) studies : Systematically vary substituents on the azetidine ring and ethylidene chain, followed by in vitro ADME profiling .

Q. How do computational methods aid in predicting the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model binding modes with receptors like G protein-coupled receptors (GPCRs). Key parameters include:

- Binding free energy calculations (MM/PBSA).

- Hydrogen-bonding patterns between the fluorine atom and active-site residues.

- Pharmacophore mapping to identify critical electrostatic and steric features .

Methodological Considerations

- Data Validation : Cross-reference NMR chemical shifts with predicted values using tools like ACD/Labs or ChemDraw .

- Reaction Scaling : Pilot small-scale (<1 mmol) reactions to optimize yields before scaling up, ensuring reproducibility under controlled conditions (e.g., Schlenk line techniques) .

- Biological Assays : Include positive/negative controls (e.g., known inhibitors) and dose-response curves to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.